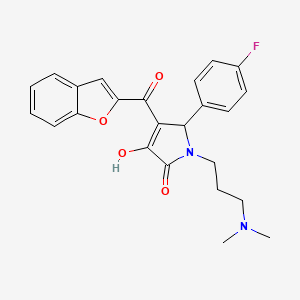

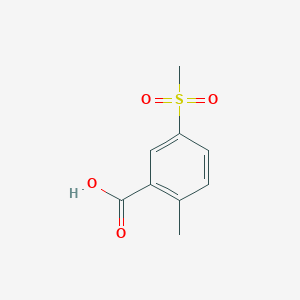

![molecular formula C15H20N2O5S B2579879 N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-64-1](/img/structure/B2579879.png)

N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are characterized by a bicyclic ring structure consisting of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with α,β-unsaturated aldehydes . Various synthetic methodologies have been developed, including multicomponent one-pot reactions and solvent-free reaction conditions .Molecular Structure Analysis

Quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación

- Electrical Conductivity : Due to their high liquid content, glassy gels are efficient conductors of electricity compared to common plastics with similar physical characteristics .

Quantum Science and Technology

As we look ahead, quantum science and technology are gaining prominence. The United Nations has declared 2025 as the International Year of Quantum Science and Technology. Quantum materials play a crucial role in this field, and our compound’s unique properties could contribute to quantum computing, communication, and sensing applications .

Pore-Scale Modeling and Smoothed Particle Hydrodynamics (SPH)

Our compound’s structural features make it interesting for modeling fluid flow and transport phenomena at the pore scale. Researchers use SPH, a meshless method, to simulate complex multiphase flows and reactive transport in porous media. Investigating how this compound interacts with fluids could enhance our understanding of transport processes in various applications, such as oil recovery, filtration, and environmental remediation .

Materials for Organic Electronics

Organic semiconductors play a vital role in flexible electronics. Our compound’s conjugated system and sulfonamide group could make it a candidate for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Its solubility and film-forming properties may contribute to printable electronics.

Researchers create new class of materials called ‘glassy gels’ CERN welcomes International Year of Quantum Science and Technology Smoothed Particle Hydrodynamics and its applications for multiphase flow and reactive transport in porous media

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-14(22-2)9-16-23(19,20)12-7-10-3-4-13(18)17-6-5-11(8-12)15(10)17/h7-8,14,16H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSLVRRKUVAIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

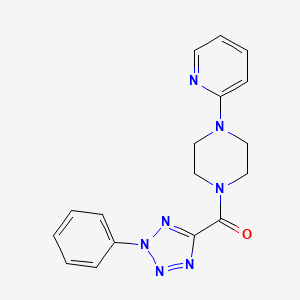

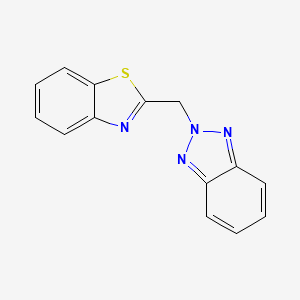

![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)

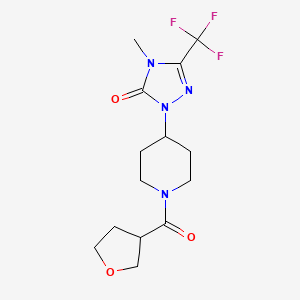

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

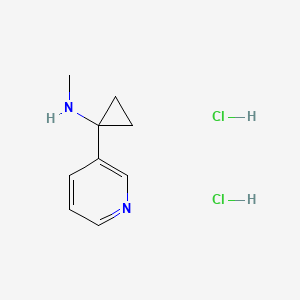

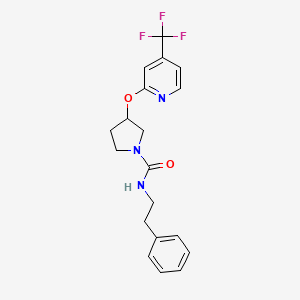

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

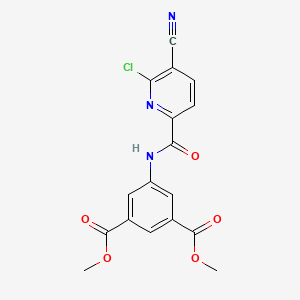

![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)